molecular formula C17H22FN B2531548 N-(1-adamantylmethyl)-4-fluoroaniline CAS No. 698992-55-1

N-(1-adamantylmethyl)-4-fluoroaniline

Cat. No.: B2531548
CAS No.: 698992-55-1
M. Wt: 259.368
InChI Key: WTYOFOJNWQRFFW-UHFFFAOYSA-N
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Description

N-(1-adamantylmethyl)-4-fluoroaniline is an organic compound that features a unique combination of an adamantyl group and a fluoroaniline moiety The adamantyl group is known for its rigid, bulky structure, which imparts significant steric hindrance and stability to the molecule

Scientific Research Applications

N-(1-adamantylmethyl)-4-fluoroaniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer properties.

    Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid structure and stability.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical architectures.

Mechanism of Action

Target of Action

Similar compounds, such as n-(1-adamantyl)-1-pentyl-1h-indole-3-carboxamide (apica) and n-(1-adamantyl)-1-pentyl-1h-indazole-3-carboxamide (apinaca), have been identified as synthetic cannabinoids . These compounds interact with cannabinoid receptors in the body, which play a crucial role in various physiological processes including pain sensation, mood, and memory .

Mode of Action

Based on the structure and properties of similar adamantane derivatives, it can be inferred that the compound might interact with its targets through non-covalent interactions . The adamantyl group in the molecule could potentially enhance the lipophilicity and bioavailability of the compound, thereby influencing its interaction with the target .

Biochemical Pathways

Similar adamantane derivatives have been shown to be involved in various chemical and catalytic transformations . The compound could potentially affect the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Pharmacokinetics

Similar adamantane derivatives have been found to undergo substantial metabolism, suggesting that the n-methyl group is a major metabolic soft spot . This could potentially influence the bioavailability and pharmacokinetics of N-(1-adamantylmethyl)-4-fluoroaniline.

Result of Action

Similar compounds, such as synthetic cannabinoids, have been known to produce psychoactive effects due to their interaction with cannabinoid receptors .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the reaction of N-(1-adamantylmethyl)-2-hydroxybenzamide potassium salt with allyl bromide was found to be sensitive to the presence of ammonium acetate and a catalytic amount of acetic acid

Safety and Hazards

The safety and hazards associated with “N-(1-adamantylmethyl)-4-fluoroaniline” would depend on its specific structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Adamantyl-based compounds are commercially important in treatments for neurological conditions and type-2 diabetes, aside from their antiviral abilities . Their values in drug design are chronicled as multi-dimensional . Therefore, the research and development of new adamantyl-based compounds, such as “N-(1-adamantylmethyl)-4-fluoroaniline”, could have significant implications in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)-4-fluoroaniline typically involves the alkylation of 4-fluoroaniline with 1-adamantylmethyl halides. One common method is the reaction of 4-fluoroaniline with 1-adamantylmethyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the process. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further improve the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantylmethyl)-4-fluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation can produce quinones.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
  • 1-adamantylmethyl bromide
  • 1-adamantylmethyl chloride

Uniqueness

N-(1-adamantylmethyl)-4-fluoroaniline is unique due to the presence of both the adamantyl and fluoroaniline groups. The adamantyl group provides exceptional stability and rigidity, while the fluoroaniline moiety offers unique electronic properties. This combination makes the compound particularly valuable in applications requiring high stability and specific electronic characteristics.

Properties

IUPAC Name

N-(1-adamantylmethyl)-4-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN/c18-15-1-3-16(4-2-15)19-11-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14,19H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYOFOJNWQRFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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